molecular formula C26H19NO4 B13515219 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)naphthalene-1-carboxylicacid

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)naphthalene-1-carboxylicacid

Cat. No.: B13515219
M. Wt: 409.4 g/mol
InChI Key: PRUQYDCHDXDEEG-UHFFFAOYSA-N
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Description

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)naphthalene-1-carboxylic acid is a complex organic compound that features a naphthalene ring system substituted with a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often used in organic synthesis and peptide chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)naphthalene-1-carboxylic acid typically involves the protection of the amino group with the Fmoc group. This is achieved through a reaction between the naphthalene-1-carboxylic acid and 9H-fluoren-9-ylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)naphthalene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)naphthalene-1-carboxylic acid is widely used in scientific research due to its versatility:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Employed in the synthesis of biologically active peptides and proteins.

    Medicine: Utilized in drug development and the synthesis of pharmaceutical intermediates.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)naphthalene-1-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be selectively removed under mild basic conditions, such as treatment with piperidine. This allows for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)naphthalene-1-carboxylic acid is unique due to its naphthalene ring system, which imparts distinct chemical properties and reactivity compared to other Fmoc-protected compounds. This makes it particularly useful in specific synthetic applications where the naphthalene moiety is desired .

Properties

Molecular Formula

C26H19NO4

Molecular Weight

409.4 g/mol

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonylamino)naphthalene-1-carboxylic acid

InChI

InChI=1S/C26H19NO4/c28-25(29)22-13-5-12-21-20(22)11-6-14-24(21)27-26(30)31-15-23-18-9-3-1-7-16(18)17-8-2-4-10-19(17)23/h1-14,23H,15H2,(H,27,30)(H,28,29)

InChI Key

PRUQYDCHDXDEEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC5=C4C=CC=C5C(=O)O

Origin of Product

United States

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